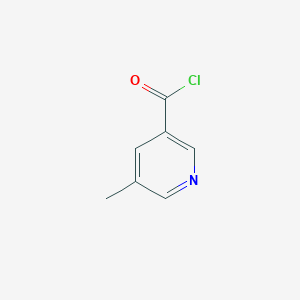

5-Methylnicotinoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFVFNVXUQRYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561434 | |

| Record name | 5-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-95-5 | |

| Record name | 5-Methyl-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Methylnicotinoyl Chloride from 3,5-Lutidine: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 5-methylnicotinoyl chloride, a key intermediate in the pharmaceutical industry, starting from 3,5-lutidine. The synthesis is a two-step process involving the oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by the conversion of the carboxylic acid to the corresponding acyl chloride. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the process workflows and reaction mechanisms.

Overall Synthesis Pathway

The transformation of 3,5-lutidine to this compound is achieved in two primary steps:

-

Oxidation: The selective oxidation of one of the methyl groups of 3,5-lutidine yields 5-methylnicotinic acid.

-

Chlorination: The subsequent reaction of 5-methylnicotinic acid with a chlorinating agent, such as thionyl chloride, produces the desired this compound.

Caption: Overall two-step synthesis workflow.

Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

The oxidation of 3,5-lutidine to 5-methylnicotinic acid can be achieved through various methods. The most common approaches utilize potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in an acidic medium.

The following table summarizes the quantitative data for different oxidation methods.

| Oxidizing Agent | Co-reagents/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Potassium Permanganate (KMnO₄) | Water | 25 - 45 | 20 | 59.4 | >98.5 | [1][2] |

| Potassium Permanganate (KMnO₄) | Water | 25 - 35 | 16 | Not specified | 99.5 | [1][2][3] |

| Hydrogen Peroxide (H₂O₂) | Sulfuric Acid (H₂SO₄) | 110 - 130 | 5 - 20 | 60 - 72 | Not specified | [4][5] |

This protocol is based on a common laboratory procedure for the synthesis of 5-methylnicotinic acid.[1][2]

Materials:

-

3,5-Lutidine

-

Potassium Permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 100 g (0.93 mol) of 3,5-lutidine in water.

-

While maintaining the temperature at 25°C, add 221.1 g (1.40 mol) of KMnO₄ portion-wise over 5 hours.

-

After the addition is complete, heat the reaction mixture to 45°C for approximately 20 hours.

-

Cool the mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with water.

-

Combine the filtrates and adjust the pH to 0.5 with concentrated hydrochloric acid to precipitate pyridine-3,5-dicarboxylic acid, a potential byproduct.[1][2]

-

Filter the mixture and adjust the pH of the filtrate to 3.0 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.

-

Collect the crude product by centrifugation or filtration.

-

For purification, recrystallize the crude product from ethanol. Dissolve the crude solid in hot ethanol (80°C), perform a hot filtration, and then cool the filtrate to 0-5°C for 2 hours to induce crystallization.

-

Collect the purified crystals by filtration and dry at 65°C for 8.5 hours. The expected yield is approximately 76 g (59.4%), with a purity of up to 99.5%.[1][2]

Step 2: Conversion of 5-Methylnicotinic Acid to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

While specific yield data for the synthesis of this compound is not always detailed in the literature, the conversion of carboxylic acids to acyl chlorides with thionyl chloride generally proceeds in high yield.

| Chlorinating Agent | Co-reagents/Solvent | Temperature | Reaction Time (h) | Typical Yield (%) | Reference |

| Thionyl Chloride (SOCl₂) | None (neat) or inert solvent | Reflux (approx. 79°C) | 1 - 3 | >90 | [6][7] |

| Oxalyl Dichloride | N,N-dimethyl-formamide (catalyst), Dichloromethane | Not specified | Not specified | High | [8] |

This protocol describes a general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.[6][7]

Materials:

-

5-Methylnicotinic Acid

-

Thionyl Chloride (SOCl₂)

Procedure:

-

In a flame-dried, two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, place 1 equivalent of 5-methylnicotinic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (approximately 2-5 equivalents).

-

Heat the reaction mixture to reflux (oil bath temperature around 80-85°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This should be done carefully in a well-ventilated fume hood.[6][9] The crude this compound is obtained as the residue.

-

The crude product can often be used directly in the next step. If higher purity is required, vacuum distillation can be performed, though care must be taken to avoid thermal decomposition.[10]

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

References

- 1. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 3. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 5. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. lookchem.com [lookchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

5-Methylnicotinoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnicotinoyl chloride, a derivative of nicotinic acid (Vitamin B3), is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research. Its reactivity as an acyl chloride, coupled with the biological significance of the nicotinoyl scaffold, makes it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, complete with detailed experimental protocols and visualizations to support researchers in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

This compound is a reactive compound that should be handled with appropriate safety precautions in a laboratory setting. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| CAS Number | 884494-95-5 | [1] |

| Appearance | Not specified, likely a solid or liquid | - |

| Boiling Point | 251.3 °C at 760 mmHg | [1] |

| Density | 1.241 g/cm³ | [1] |

| Solubility | Reacts with water. Soluble in anhydrous organic solvents like dichloromethane, tetrahydrofuran, and toluene. | General knowledge of acyl chlorides |

Reactivity and Reaction Mechanisms

As a typical acyl chloride, the reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This makes it susceptible to nucleophilic acyl substitution reactions with a variety of nucleophiles. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Reaction with Nucleophiles: A Generalized Workflow

Caption: General reaction pathways of this compound with common nucleophiles.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent reactions with common nucleophiles. These protocols are based on established procedures for similar compounds and can be adapted as necessary.

Synthesis of this compound

This protocol describes the conversion of 5-methylnicotinic acid to its corresponding acid chloride using thionyl chloride.

Materials:

-

5-Methylnicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent such as dichloromethane)

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

-

Add 5-methylnicotinic acid to the flask.

-

Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. An inert solvent like anhydrous toluene can be used to facilitate stirring, although the reaction can often be run neat in an excess of thionyl chloride.

-

Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

Hydrolysis to 5-Methylnicotinic Acid

This protocol describes the conversion of this compound back to 5-methylnicotinic acid.

Materials:

-

This compound

-

Water

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the crude this compound in a suitable anhydrous organic solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add water dropwise to the stirred solution. The reaction is exothermic.

-

Once the addition is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl and to extract the 5-methylnicotinic acid as its sodium salt into the aqueous layer.

-

Separate the aqueous layer and acidify it with concentrated HCl until the pH is acidic (pH ~3-4), which will precipitate the 5-methylnicotinic acid.

-

Extract the aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-methylnicotinic acid.

Esterification with Ethanol

This protocol details the synthesis of ethyl 5-methylnicotinate.

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous dichloromethane or other inert solvent

-

Triethylamine or pyridine (as a base)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a fume hood, dissolve anhydrous ethanol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled alcohol solution with stirring.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

The crude product can be purified by column chromatography on silica gel.

Amidation with a Primary Amine

This protocol details the synthesis of N-substituted 5-methylnicotinamides.

Materials:

-

This compound

-

Primary amine (e.g., aniline or ethylamine)

-

Anhydrous chloroform or tetrahydrofuran (THF)

-

Triethylamine or pyridine (as a non-nucleophilic base)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the desired primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., chloroform or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the reaction progress by TLC.

-

If a precipitate (the amide product and triethylamine hydrochloride) forms, filter the solid.

-

Stir the collected solid in water to dissolve the amine hydrochloride.

-

Collect the remaining solid, which is the crude amide product, by filtration. Wash the crude product with water and then dry it.

-

If the product is soluble in the reaction solvent, the work-up involves washing the solution with dilute acid (to remove excess amine and base), followed by water and brine. The organic layer is then dried and concentrated to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Relevance in Drug Development: Targeting PARP1

Derivatives of nicotinic acid, particularly nicotinamides, have garnered significant attention in drug discovery for their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[2] PARP1 is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks.[2] By inhibiting PARP1, the repair of these breaks is hindered. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[2]

The nicotinamide moiety of NAD⁺, the substrate for PARP1, binds to a specific pocket in the enzyme's catalytic domain. Nicotinamide-based inhibitors, including derivatives that could be synthesized from this compound, act as competitive inhibitors by mimicking this interaction.[3]

Simplified PARP1 Inhibition Signaling Pathway

Caption: Simplified signaling pathway of PARP1 in DNA repair and its inhibition by nicotinamide derivatives.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in the synthesis of biologically active molecules. Its straightforward preparation and predictable reactivity with common nucleophiles make it an accessible tool for medicinal chemists and researchers in drug development. The established role of the nicotinamide scaffold in targeting key enzymes like PARP1 highlights the therapeutic potential of novel derivatives that can be accessed from this compound, paving the way for the discovery of new therapeutic agents. This guide serves as a foundational resource to facilitate further exploration and application of this versatile compound.

References

A Technical Guide to the Spectroscopic Analysis of 5-Methylnicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Methylnicotinoyl chloride. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes standardized experimental protocols for acquiring such data and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known effects of the functional groups and the overall structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H2 | ~8.9 | C2 | ~152 |

| H4 | ~8.2 | C3 | ~135 |

| H6 | ~8.7 | C4 | ~140 |

| CH₃ | ~2.5 | C5 | ~138 |

| C6 | ~155 | ||

| C=O | ~168 | ||

| CH₃ | ~18 |

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (methyl) | 2980-2850 | Medium |

| C=O (acyl chloride) | 1810-1775 | Strong |

| C=N (aromatic ring) | 1600-1550 | Medium |

| C=C (aromatic ring) | 1500-1400 | Medium |

| C-Cl | 800-600 | Strong |

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted m/z | Notes |

| Molecular Ion (M⁺) | 155/157 | Expected to be observed. The M+2 peak at m/z 157 is due to the ³⁷Cl isotope (approx. 32.5% of the M⁺ peak intensity). |

| Major Fragments | 120 | Loss of Cl radical. |

| 92 | Loss of CO and Cl radical. | |

| 65 | Fragmentation of the pyridine ring. |

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set a spectral width of approximately 12 ppm centered around 6 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Bombard the sample with a beam of electrons (typically 70 eV).

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source via a syringe pump.

-

Apply a high voltage to the capillary to generate a fine spray of charged droplets.

-

Analyze the resulting ions over a suitable mass range.

-

-

Data Processing: The instrument software will generate a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

An In-depth Technical Guide to 5-Methylnicotinoyl Chloride (CAS Number: 884494-95-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 5-Methylnicotinoyl chloride. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the effective handling and application of this versatile reagent.

Core Properties of this compound

This compound, with the CAS number 884494-95-5, is a pyridine derivative and a reactive acyl chloride. It serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its reactivity is primarily centered around the acyl chloride functional group, which is susceptible to nucleophilic attack.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties [1][2][3]

| Property | Value |

| CAS Number | 884494-95-5 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Boiling Point | 251.255 °C at 760 mmHg[2] |

| Density | 1.241 g/cm³[2] |

| Flash Point | 105.756 °C[2] |

| Refractive Index | 1.541[2] |

| Vapor Pressure | 0.021 mmHg at 25°C[2] |

Table 2: Computational and Structural Data [1][2][3]

| Property | Value |

| Canonical SMILES | CC1=CC(=CN=C1)C(=O)Cl[2] |

| InChI | InChI=1S/C7H6ClNO/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3[1] |

| InChI Key | OSFVFNVXUQRYIX-UHFFFAOYSA-N[1] |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 155.0137915 |

| Heavy Atom Count | 10 |

| Complexity | 138 |

Safety Information

This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.[3][4]

Table 3: Hazard and Safety Data [3][5]

| Hazard Statement | Precautionary Statement |

| H290: May be corrosive to metals. | P260: Do not breathe dust. |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H315: Causes skin irritation. | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| H319: Causes serious eye irritation. | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| H335: May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| H402: Harmful to aquatic life. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the precursor, 5-Methylnicotinic acid, the conversion to this compound, and a typical amidation reaction.

Synthesis of 5-Methylnicotinic Acid

The precursor to this compound, 5-Methylnicotinic acid, can be synthesized from 3,5-lutidine through oxidation.[6][7][8]

Protocol 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid [6]

-

Reaction Setup: In a large reaction vessel, add 120 kg of 3,5-lutidine to 1200 L of water and stir to form a solution.

-

Oxidation: While maintaining the temperature between 25-35 °C, add 300 kg of potassium permanganate portion-wise over 4.5 hours. After the addition is complete, maintain the reaction mixture at 30 °C for 16 hours.

-

Work-up:

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Adjust the pH of the filtrate to 0.5 with concentrated hydrochloric acid.

-

Filter the mixture by centrifugation to remove the byproduct 3,5-pyridinedicarboxylic acid.

-

Adjust the pH of the remaining filtrate to 3.0 with concentrated hydrochloric acid to precipitate the crude 5-Methylnicotinic acid.

-

-

Purification:

-

Collect the crude product by centrifugation.

-

Dissolve the crude product in 1200 L of ethanol by heating to 80 °C.

-

Perform a hot filtration.

-

Cool the filtrate to 0-5 °C and stir for 2 hours to induce crystallization.

-

Collect the purified 5-Methylnicotinic acid by centrifugation and dry at 65 °C for 8.5 hours.

-

Synthesis of this compound

The conversion of 5-Methylnicotinic acid to its corresponding acyl chloride is a standard transformation in organic synthesis.

Protocol 2: Preparation of this compound

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a nitrogen inlet, add 5-Methylnicotinic acid (1 equivalent).

-

Chlorination: Add thionyl chloride (SOCl₂, 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, a few drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

-

Amidation Reaction with this compound

This compound readily reacts with primary and secondary amines to form the corresponding amides. This is a common application of this reagent.

Protocol 3: General Procedure for Amidation

-

Reaction Setup: In a dry, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF, or chloroform). Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up:

-

If a precipitate (a mixture of the product and triethylamine hydrochloride) has formed, filter the solid.

-

Stir the collected solid in water to dissolve the amine hydrochloride.

-

Collect the remaining solid, which is the crude amide product, by filtration.

-

Wash the crude product with water and then dry it.

-

Alternatively, the reaction mixture can be washed sequentially with dilute acid (e.g., 1M HCl) to remove the excess base and amine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude amide can be further purified by recrystallization or column chromatography.

Visualizing the Chemistry: Synthesis and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed in this guide.

Caption: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine.

Caption: Synthesis of this compound.

Caption: General Amidation Reaction of this compound.

References

- 1. This compound | CAS: 884494-95-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. lookchem.com [lookchem.com]

- 3. 884494-95-5|this compound| Ambeed [ambeed.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 8. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Methylnicotinoyl Chloride: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for the preparation of 5-methylnicotinoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data to support researchers and professionals in drug development.

Primary Synthetic Pathway: Oxidation of 3,5-Lutidine followed by Chlorination

The most prevalent and well-documented method for synthesizing this compound commences with the oxidation of 3,5-lutidine to 5-methylnicotinic acid, which is subsequently chlorinated.

Step 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine

The initial step involves the selective oxidation of one of the methyl groups of 3,5-lutidine. Potassium permanganate (KMnO₄) is a commonly employed oxidizing agent for this transformation.[1]

Experimental Protocol: Oxidation of 3,5-Lutidine

-

Materials:

-

3,5-Lutidine

-

Potassium Permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-lutidine in water.

-

Gradually add potassium permanganate to the solution while maintaining the temperature between 25-35°C. The addition is typically carried out over 4-5 hours.

-

After the addition is complete, the reaction mixture is stirred at approximately 30°C for 15-18 hours.

-

Upon completion of the reaction, the manganese dioxide byproduct is removed by filtration.

-

The pH of the filtrate is adjusted to 0.3-0.6 with concentrated hydrochloric acid to precipitate the byproduct, 3,5-pyridinedicarboxylic acid, which is then removed by filtration.

-

The pH of the remaining filtrate is then adjusted to 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.

-

The crude product is collected by centrifugation or filtration.

-

Purification is achieved by recrystallization from ethanol. The crude product is dissolved in hot ethanol, filtered to remove any insoluble impurities, and then cooled to 0-5°C to induce crystallization. The purified 5-methylnicotinic acid is collected by filtration and dried.[2]

-

Quantitative Data: Oxidation of 3,5-Lutidine

| Starting Material | Oxidizing Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purity of Final Product (%) | Yield (%) | Reference |

| 3,5-Lutidine | Potassium Permanganate | Water | 25-35 | 15-18 | 99.5 | Not explicitly stated, but implied to be high | [2] |

| 3,5-Lutidine | Potassium Permanganate | Water | 25-45 | 20 | Not Stated | 59.4 | [1] |

Step 2: Synthesis of this compound from 5-Methylnicotinic Acid

The conversion of 5-methylnicotinic acid to its corresponding acyl chloride is the final step. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Comparative Analysis of Chlorinating Agents

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Typical Yield | Generally high, though specific yield for this reaction is not consistently reported. | Generally high, often preferred for milder conditions. |

| Reaction Temperature | Reflux (boiling point of SOCl₂ is ~76°C) | Room temperature (catalyzed by DMF) |

| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |

| Work-up | Excess reagent is typically removed by distillation. | Excess reagent and solvent are removed by rotary evaporation. |

| Safety Considerations | Corrosive and toxic. Reacts violently with water. | Toxic and corrosive. The use of DMF as a catalyst can form a carcinogenic byproduct.[3] |

Experimental Protocol: Chlorination of 5-Methylnicotinic Acid

-

Using Thionyl Chloride:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gas, add 5-methylnicotinic acid.

-

Carefully add an excess of thionyl chloride (typically 2-5 equivalents). An inert solvent like toluene can be used, but the reaction is often run neat.

-

Heat the mixture to reflux (approximately 76°C) for 2-4 hours. The reaction is complete when gas evolution ceases.

-

After cooling to room temperature, the excess thionyl chloride is carefully removed under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure.

-

-

Using Oxalyl Chloride:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylnicotinic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.

-

Quantitative Data: Chlorination of 5-Methylnicotinic Acid

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Reaction Temperature | Yield (%) | Reference |

| 5-Methylnicotinic acid | Thionyl chloride | None | Neat or Toluene | Reflux | Not specified | General Protocol |

| 5-Methylnicotinic acid | Oxalyl chloride | DMF | Dichloromethane | Room Temperature | Not specified | General Protocol |

Alternative Synthetic Pathway: Hydrolysis of 5-Methylnicotinonitrile

An alternative route to 5-methylnicotinic acid, the precursor to this compound, involves the hydrolysis of 5-methylnicotinonitrile. This pathway can be advantageous depending on the availability and cost of the starting nitrile.

Step 1: Hydrolysis of 5-Methylnicotinonitrile to 5-Methylnicotinic Acid

The hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions.

Experimental Protocol: Hydrolysis of 5-Methylnicotinonitrile

-

Acidic Hydrolysis:

-

In a round-bottom flask, suspend 5-methylnicotinonitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, the reaction mixture is cooled, and the pH is carefully adjusted with a base (e.g., sodium hydroxide) to precipitate the 5-methylnicotinic acid.

-

The product is collected by filtration, washed with cold water, and can be recrystallized for further purification.

-

-

Basic Hydrolysis:

-

In a round-bottom flask, suspend 5-methylnicotinonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for several hours until the nitrile is fully consumed.

-

Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted with a strong acid (e.g., hydrochloric acid) to precipitate the 5-methylnicotinic acid.

-

The product is collected by filtration, washed with cold water, and can be recrystallized if necessary.

-

Quantitative Data: Hydrolysis of 5-Methylnicotinonitrile

Specific yield data for the hydrolysis of 5-methylnicotinonitrile to 5-methylnicotinic acid is not extensively reported in the readily available literature. However, the hydrolysis of cyanopyridines to their corresponding carboxylic acids is a well-established transformation, with yields typically ranging from moderate to high depending on the specific substrate and reaction conditions.[4]

Step 2: Chlorination of 5-Methylnicotinic Acid

Once 5-methylnicotinic acid is obtained from the hydrolysis of the nitrile, it is converted to this compound using the same chlorination methods described in the primary synthetic pathway.

Workflow and Pathway Diagrams

Caption: Primary synthetic pathway for this compound.

Caption: Alternative synthetic pathway for this compound.

References

- 1. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

Potential Biological Activities of 5-Methylnicotinoyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Nicotinic acid (niacin) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The nicotinoyl chloride moiety, a reactive form of nicotinic acid, serves as a crucial intermediate for synthesizing a diverse range of amide, ester, and heterocyclic derivatives. The introduction of a methyl group at the 5-position of the pyridine ring, yielding 5-methylnicotinoyl chloride, can significantly influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. While direct research on the biological activities of this compound derivatives is limited in publicly accessible literature, this guide synthesizes data from structurally analogous nicotinic acid and nicotinoyl chloride derivatives to explore their potential therapeutic applications. This document serves as a resource for researchers, scientists, and drug development professionals by providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Potential Therapeutic Targets and Biological Activities

Based on studies of analogous nicotinic acid derivatives, compounds derived from this compound are hypothesized to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, enzyme inhibitory, and receptor antagonist effects.

Antimicrobial and Antifungal Activity

Nicotinic acid derivatives, particularly those incorporating acylhydrazone and 1,3,4-oxadiazole moieties, have demonstrated significant antimicrobial properties. These compounds are often synthesized from nicotinic acid hydrazide, which itself is derived from nicotinoyl chloride.

A notable study on nicotinic acid-based acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives revealed potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The quantitative data from these findings are summarized below.

Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Derivatives

| Compound ID | Modification | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 5 | Acylhydrazone with 5-nitrofuran substituent | Staphylococcus epidermidis | 1.95 | 3.91 | [1] |

| Staphylococcus aureus ATCC 6538 | 3.91 | 7.81 | [1] | ||

| Staphylococcus aureus MRSA ATCC 43300 | 7.81 | 15.62 | [1] | ||

| 13 | Acylhydrazone derivative | Gram-positive bacteria | 1.95 - 15.62 | 3.91 - 31.25 | [1] |

| 25 | 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Bacillus subtilis ATCC 6633 | 7.81 | - | [1] |

| Staphylococcus aureus ATCC 6538 | 7.81 | - | [1] | ||

| Staphylococcus aureus MRSA ATCC 43300 | 15.62 | - | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Enzyme Inhibition

Derivatives of nicotinic acid have been explored as inhibitors of various enzymes implicated in human diseases. The 5-methyl substitution could enhance binding affinity or selectivity for these targets.

In the context of type II diabetes management, the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. A study on 5-amino-nicotinic acid derivatives demonstrated promising inhibitory potential against these enzymes.[2]

Table 2: Inhibitory Activity of 5-Amino-Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase

| Compound Class | Target Enzyme | IC₅₀ Range (µg/mL) | Reference |

|---|---|---|---|

| 5-Amino-nicotinic acid derivatives (1-13) | α-Amylase | 12.17 ± 0.14 to 37.33 ± 0.02 | [2] |

| α-Glucosidase | 12.01 ± 0.09 to 38.01 ± 0.12 | [2] |

IC₅₀: Half maximal inhibitory concentration.

Inhibitors of D-Aspartate Oxidase are being investigated for applications in central nervous system (CNS) disorders. Research on structurally related nicotinic acid derivatives highlights the potential of this scaffold for designing DASPO inhibitors.[3]

Table 3: Inhibitory Activity of Nicotinic Acid Derivatives against D-Aspartate Oxidase

| Compound | Target Enzyme | Inhibitor Constant (Ki) | Reference |

|---|---|---|---|

| 5-aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 µM | [3] |

Lower Ki values indicate greater inhibitory potency.

Anti-inflammatory and Analgesic Activity

Thiazolidinone derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory and analgesic effects. These compounds showed activity comparable to standard drugs.[4] The synthesis proceeds via nicotinoyl chloride, indicating a direct path from the core structure of interest.

Synthetic and Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for synthesis and biological evaluation, adapted from studies on analogous nicotinic acid derivatives.

General Synthesis of Nicotinoyl Chloride Derivatives

The synthesis of derivatives typically begins with the activation of the carboxylic acid of a substituted nicotinic acid (e.g., 5-methylnicotinic acid) to form the more reactive acid chloride.

Protocol 2.1.1: Synthesis of Nicotinoyl Chloride

-

A mixture of the parent nicotinic acid (0.03 mol) and a chlorinating agent such as phosphorus pentachloride (0.05 mol) or thionyl chloride is prepared in an anhydrous solvent (e.g., carbon tetrachloride, 20 ml).[4][5]

-

The mixture is refluxed for a period of 2 hours at approximately 100°C.[4]

-

Following the reaction, the solvent is removed by distillation.

-

The resulting solid acid chloride is typically used in subsequent steps without further purification.[4]

The following workflow illustrates the general synthetic pathway from a substituted nicotinic acid to its amide derivatives.

Protocol for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity.

Protocol 2.2.1: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) and incubated. A suspension is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial Dilution: A two-fold serial dilution of each compound is performed in a 96-well microtiter plate using Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.[4]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

-

Determination of MBC/MFC: To determine the minimum bactericidal/fungicidal concentration, an aliquot from the wells showing no growth is subcultured onto fresh agar plates. The lowest concentration that prevents any growth after incubation is the MBC/MFC.[1]

Protocol for α-Amylase Inhibition Assay

Protocol 2.3.1: In Vitro α-Amylase Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing the test compound (at various concentrations), α-amylase solution, and a phosphate buffer (pH 6.9).

-

Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 37°C) for 20 minutes.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a starch solution (1% w/v) to the mixture.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 15 minutes) at the same temperature.

-

Termination of Reaction: The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.

-

Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

-

Absorbance Measurement: After cooling to room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from a dose-response curve.[2]

Signaling Pathways and Mechanisms of Action

While specific pathways for this compound derivatives are not yet elucidated, related compounds, such as certain anticancer agents, are known to induce programmed cell death or apoptosis. The intrinsic apoptosis pathway is a common mechanism for such compounds.

This pathway is initiated by intracellular stress, which can be induced by a bioactive compound. This leads to the activation of pro-apoptotic proteins like Bax and Bak, causing the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases (specifically Caspase-9 and the executioner Caspase-3), ultimately leading to controlled cell death.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By drawing parallels with other substituted nicotinic acid derivatives, it is plausible that its derivatives could possess significant antimicrobial, enzyme inhibitory, or anti-inflammatory properties. The presence of the 5-methyl group may confer advantages in terms of potency, selectivity, or pharmacokinetic profile.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives, particularly amides and esters. Head-to-head comparisons with their non-methylated counterparts would be crucial to elucidate the specific contribution of the 5-methyl group to biological activity. Furthermore, mechanistic studies, including molecular docking and analysis of signaling pathways, will be essential to identify specific molecular targets and optimize lead compounds for further development. This structured approach will be vital to unlock the full therapeutic potential of this chemical scaffold.

References

- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 2. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ejournal.um.edu.my [ejournal.um.edu.my]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

5-Methylnicotinoyl Chloride: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Methylnicotinoyl chloride, a derivative of nicotinic acid (Vitamin B3), is an increasingly important heterocyclic building block in medicinal chemistry. Its activated acyl chloride functionality allows for facile covalent bond formation, primarily through reactions with nucleophiles like amines and alcohols, to generate a diverse array of molecular scaffolds. The presence of the methyl group at the 5-position of the pyridine ring subtly modulates the electronic and lipophilic properties of the molecule, offering advantages in molecular design. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, quantitative biological data, and workflow visualizations are provided to support researchers in leveraging this versatile chemical intermediate.

Synthesis of the Core Building Block

The journey to utilizing this compound begins with its precursor, 5-methylnicotinic acid. The acid is most commonly synthesized via the oxidation of 3,5-dimethylpyridine (also known as 3,5-lutidine). Subsequently, the carboxylic acid is activated by conversion to the highly reactive acyl chloride.

Synthesis Workflow

The overall synthetic pathway from a common starting material to the final amide derivatives is a robust and scalable multi-step process.

Caption: General synthesis workflow for 5-methylnicotinamide derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 5-Methylnicotinic Acid

This protocol is adapted from established methods involving the oxidation of 3,5-lutidine.

-

Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3,5-dimethylpyridine (1.0 eq) to water.

-

Oxidation: While stirring, add potassium permanganate (KMnO₄, ~2.5-3.0 eq) portion-wise to the solution, maintaining the temperature between 30-45°C. The addition is exothermic and should be controlled carefully.

-

Reaction: After the addition is complete, continue to stir the mixture at 45°C for 16-20 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with water.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution to a pH of approximately 3 with concentrated HCl.

-

Purification: The precipitated white solid is collected by filtration. The crude product can be further purified by recrystallization from ethanol to yield 5-methylnicotinic acid with a purity often exceeding 99%.

Protocol 2.2.2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend 5-methylnicotinic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane (DCM).

-

Chlorination: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.

-

Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound (often as its hydrochloride salt) can be used directly in the next step or purified by distillation under high vacuum.

Application in Medicinal Chemistry: Synthesis of Amide Derivatives

The primary utility of this compound is its reaction with primary or secondary amines to form stable amide bonds. This reaction, a variant of the Schotten-Baumann reaction, is fundamental to building a vast library of drug candidates.

Protocol 3.1: General Procedure for Amidation

This representative protocol details the coupling of this compound with a generic primary amine.

-

Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) in a flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition: Prepare a solution of this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 5-20 minutes, or until TLC analysis indicates the complete consumption of the amine.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization to yield the final product.

Case Study: Targeting VEGFR-2 in Cancer Therapy

A significant application of the nicotinamide scaffold, derivable from this compound, is in the design of kinase inhibitors for cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.

The VEGFR-2 Signaling Pathway

Inhibiting the ATP-binding site of the VEGFR-2 kinase domain is a clinically validated strategy to halt tumor angiogenesis. The nicotinamide moiety can act as a "hinge-binder," forming critical hydrogen bonds within the ATP pocket of the kinase.

Caption: Inhibition of VEGFR-2 signaling by a nicotinamide-based drug.

Biological Activity Data

Recent studies have demonstrated the potent anti-proliferative and specific enzyme-inhibitory activities of novel nicotinamide derivatives. While not all derivatives contain the 5-methyl substituent, they validate the utility of the core scaffold.

Table 1: In Vitro VEGFR-2 Inhibitory Activity

| Compound ID | VEGFR-2 IC₅₀ (nM) | Reference |

| Sorafenib | 53.65 | [1][2] |

| Compound 6 | 60.83 | [1][2] |

| Compound 8 | 77.02 | [3] |

| Compound 10 | 63.61 | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Sorafenib | HCT-116 | 9.3 | [1] |

| Sorafenib | HepG-2 | 7.8 | [1] |

| Compound 6 | HCT-116 | 9.3 | [1][2] |

| Compound 6 | HepG-2 | 7.8 | [1][2] |

| Compound 8 | HCT-116 | 5.4 | [3] |

| Compound 8 | HepG-2 | 7.1 | [3] |

Conclusion

This compound is a high-value, readily accessible building block for medicinal chemistry. Its straightforward synthesis and predictable reactivity, primarily in forming robust amide bonds, make it an ideal starting point for generating diverse chemical libraries. As demonstrated by the successful development of potent VEGFR-2 inhibitors based on the nicotinamide scaffold, this moiety is well-suited for creating targeted therapies. The data and protocols presented in this guide are intended to equip drug discovery professionals with the foundational knowledge to effectively incorporate this compound into their research and development programs, accelerating the discovery of novel therapeutics.

References

- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 5-Methylnicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acyl Chloride Electrophilicity

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic attributed to the high electrophilicity of the carbonyl carbon. This reactivity is a cornerstone of their utility as potent acylating agents in organic synthesis. The electrophilicity of the carbonyl carbon is primarily governed by a combination of inductive and resonance effects, as well as the nature of the leaving group.

The general mechanism for nucleophilic acyl substitution, the characteristic reaction of acyl chlorides, proceeds via a two-step addition-elimination pathway. A nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, a good leaving group, to yield the final acylated product. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon; any structural feature that increases the partial positive charge on this carbon will enhance the reactivity of the acyl chloride.

Theoretical Framework for the Electrophilicity of 5-Methylnicotinoyl Chloride

The electrophilicity of the carbonyl carbon in this compound is modulated by the electronic properties of the pyridine ring and the methyl substituent.

Electronic Effects of the Pyridine Ring

The pyridine ring is an electron-withdrawing moiety due to the high electronegativity of the nitrogen atom. This inductive effect (-I) withdraws electron density from the ring carbons, including the carbon to which the carbonyl group is attached. This electron withdrawal is transmitted to the carbonyl carbon, increasing its partial positive charge and, consequently, its electrophilicity.

The Role of the 5-Methyl Substituent

The methyl group at the 5-position of the pyridine ring is an electron-donating group (+I effect). This has a counteractive effect to the electron-withdrawing nature of the pyridine nitrogen. The methyl group donates electron density into the ring, which can be relayed to the carbonyl group, thereby slightly decreasing the electrophilicity of the carbonyl carbon compared to the unsubstituted nicotinoyl chloride.

Hammett Correlation: A Semi-Quantitative Approach

The Hammett equation, a linear free-energy relationship, can be employed to quantify the electronic effect of the 5-methyl substituent on the reactivity of the carbonyl group. The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction of the substituted compound (this compound).

-

k₀ is the rate constant for the reaction of the unsubstituted compound (nicotinoyl chloride).

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a methyl group in the meta position (equivalent to the 5-position in pyridine), the Hammett constant (σ_m) is approximately -0.07. This negative value indicates its electron-donating character.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the hydrolysis of substituted benzoyl chlorides, ρ values are typically positive, indicating that electron-withdrawing groups accelerate the reaction. A similar positive ρ value would be expected for the hydrolysis of nicotinoyl chlorides.

Given the negative σ value for the methyl group, the Hammett equation predicts that the rate of nucleophilic attack on this compound will be slightly slower than that on nicotinoyl chloride.

Quantitative Data and Spectroscopic Correlation

While specific experimental kinetic data for this compound is not available, we can estimate its reactivity relative to other acyl chlorides based on the theoretical principles discussed. Furthermore, spectroscopic techniques, particularly ¹³C NMR, can provide an indirect measure of electrophilicity.

Comparative Reactivity Data (Estimated)

The following table provides a summary of the expected relative reactivity of this compound compared to related acyl chlorides. The reactivity is qualitatively assessed based on the electronic effects of the substituents.

| Acyl Chloride | Substituent Effects | Predicted Relative Electrophilicity |

| Benzoyl Chloride | Phenyl group (resonance donation) | Moderate |

| Nicotinoyl Chloride | Pyridine ring (-I effect) | High |

| This compound | Pyridine ring (-I), 5-Methyl group (+I) | High (slightly lower than nicotinoyl chloride) |

| 4-Nitrobenzoyl Chloride | Phenyl group, Nitro group (-I, -M) | Very High |

¹³C NMR Spectroscopy as a Probe for Electrophilicity

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electronic environment. A more deshielded carbonyl carbon (i.e., a higher chemical shift in ppm) generally corresponds to a greater partial positive charge and thus higher electrophilicity.

Table of Typical ¹³C NMR Carbonyl Chemical Shifts for Acyl Chlorides

| Compound Type | Typical ¹³C=O Chemical Shift (ppm) |

| Aliphatic Acyl Chlorides | 168 - 175 |

| Aromatic Acyl Chlorides | 165 - 172 |

Based on these ranges, the carbonyl carbon of this compound is expected to resonate in the region of 165-172 ppm. A precise experimental determination would be invaluable for a more accurate assessment of its electrophilicity relative to other nicotinoyl derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for the kinetic analysis of its reactivity.

Synthesis of this compound

Principle: 5-Methylnicotinic acid is converted to its corresponding acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.

Materials:

-

5-Methylnicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube (e.g., CaCl₂)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-methylnicotinic acid (1.0 eq) in anhydrous toluene.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The reaction can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive vapors.

-

The resulting crude this compound can be purified by vacuum distillation or used directly in subsequent reactions after thorough drying under high vacuum.

Kinetic Analysis of Hydrolysis by Conductometry

Principle: The hydrolysis of an acyl chloride produces hydrochloric acid, which increases the conductivity of the solution. By monitoring the change in conductivity over time, the rate of the reaction can be determined.

Materials:

-

This compound

-

Nicotinoyl chloride (for comparison)

-

Acetone (anhydrous)

-

Distilled water

-

Conductivity meter with a probe

-

Thermostated water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetone of a known concentration.

-

Equilibrate a known volume of an acetone-water mixture (e.g., 90:10 v/v) in a reaction vessel placed in a thermostated water bath at a constant temperature (e.g., 25 °C).

-

Immerse the conductivity probe in the solvent mixture and allow the reading to stabilize.

-

Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the reaction vessel with vigorous stirring.

-

Record the conductivity of the solution at regular time intervals until the reading becomes constant (indicating the completion of the reaction).

-

The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of the line will be -k.

-

Repeat the experiment with nicotinoyl chloride under identical conditions for a comparative analysis.

Visualizations

Signaling Pathway: Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Experimental Workflow: Kinetic Analysis

Stability and storage conditions for 5-Methylnicotinoyl chloride

An In-depth Technical Guide to the Stability and Storage of 5-Methylnicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive acyl chloride intermediate used in the synthesis of various chemical entities, including active pharmaceutical ingredients. Due to its inherent reactivity, understanding and controlling its stability is critical to ensure its quality, purity, and suitability for use in sensitive synthetic processes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on established chemical principles and data from analogous compounds. It also outlines a detailed experimental protocol for a stability-indicating assay.

Chemical Stability

The primary factor influencing the stability of this compound is its susceptibility to hydrolysis. Like other acyl chlorides, it readily reacts with water, including atmospheric moisture, to yield the corresponding carboxylic acid (5-methylnicotinic acid) and hydrochloric acid. This degradation pathway not only depletes the active reagent but also introduces impurities that can complicate subsequent reactions and purification steps.

In addition to hydrolysis, exposure to high temperatures can lead to decomposition, potentially yielding colored impurities and other degradation products. Exposure to light is not commonly cited as a primary degradation pathway for simple acyl chlorides, but protection from light is generally good practice for all reactive chemical intermediates.

Data Presentation: Stability and Storage Recommendations

The following table summarizes the recommended storage conditions and outlines the potential impact of various environmental factors on the stability of this compound. These recommendations are compiled from safety data sheets of similar compounds and general principles of handling reactive acyl chlorides.

| Parameter | Condition | Impact on Stability | Recommendation |

| Temperature | Refrigerated (2-8 °C) | Minimizes the rate of hydrolysis and decomposition. | Recommended for long-term storage. [1] |

| Room Temperature | Acceptable for short-term use if moisture is strictly excluded. | Use in a controlled, dry environment. | |

| Humidity/Moisture | Anhydrous | Essential for preventing hydrolysis. | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] |

| Exposure to Air/Moisture | Rapid degradation to 5-methylnicotinic acid and HCl.[1] | Handle in a glove box or under a stream of dry inert gas. Use dry glassware and solvents. | |

| Light | Protected from Light | May prevent potential light-induced degradation, although not the primary concern. | Store in an opaque or amber container. |

| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Oxidizing Agents | Reacts exothermically and decomposes.[1] | Store away from incompatible materials. |

Experimental Protocol: Stability-Indicating HPLC Assay

Direct analysis of acyl chlorides by HPLC is challenging due to their high reactivity and potential for on-column hydrolysis. A more robust approach involves derivatization to form a stable, chromophoric product that can be easily quantified. The following protocol is a representative method based on validated assays for other acyl chlorides and can be adapted and validated for this compound.[2]

1. Principle: this compound is derivatized with a suitable agent, such as 2-nitrophenylhydrazine, to form a stable hydrazide derivative.[2] This derivative possesses a strong chromophore, allowing for sensitive detection by UV-HPLC. The method can distinguish the acyl chloride derivative from the primary degradant, 5-methylnicotinic acid, which will not react under these conditions.

2. Reagents and Materials:

-

This compound sample

-

5-Methylnicotinic acid reference standard

-

2-Nitrophenylhydrazine (derivatizing agent)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks, pipettes, and autosampler vials

3. Preparation of Solutions:

-

Derivatizing Solution: Prepare a solution of 2-nitrophenylhydrazine in acetonitrile at a concentration of approximately 100 µg/mL.[2]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of anhydrous acetonitrile to achieve a target concentration.

-

Standard Preparation: Prepare a stock solution of the 5-methylnicotinoyl-2-nitrophenylhydrazide derivative (if available) or use a well-characterized derivatized sample of this compound for calibration. Prepare a standard of 5-methylnicotinic acid in the mobile phase.

4. Derivatization Procedure:

-

To a defined volume of the sample solution in acetonitrile, add an excess of the derivatizing solution.

-

Allow the reaction to proceed at room temperature for approximately 30 minutes.[2]

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength where the derivative has maximum absorbance (e.g., around 395 nm for a 2-nitrophenylhydrazine derivative).[2]

-

Column Temperature: 30 °C

6. Analysis and Data Interpretation:

-

Inject the derivatized sample and the 5-methylnicotinic acid standard.

-

The peak corresponding to the derivatized this compound will be well-separated from the peak for 5-methylnicotinic acid.

-

Quantify the amount of this compound remaining and the amount of 5-methylnicotinic acid formed by comparing peak areas to a calibration curve.

-